Fluoro loxoprofen
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Overview
Description
Fluoro loxoprofen is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. This compound has been developed to reduce the ulcerogenic activity associated with traditional loxoprofen while maintaining similar anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro loxoprofen involves the introduction of a fluorine atom into the loxoprofen molecule. This can be achieved through various fluorination techniques, such as electrophilic fluorination or nucleophilic substitution. The reaction conditions typically involve the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the fluorination step while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Fluoro loxoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Fluoro loxoprofen has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of NSAIDs.
Biology: Investigated for its reduced ulcerogenic potential compared to traditional loxoprofen.
Medicine: Explored for its potential use in treating inflammatory conditions with fewer gastrointestinal side effects.
Industry: Utilized in the development of new NSAID formulations with improved safety profiles
Mechanism of Action
Fluoro loxoprofen, like loxoprofen, is a prodrug that is metabolized into its active form in the body. The active metabolite inhibits cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, prostacyclin, and thromboxane. By inhibiting COX enzymes, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation .
Comparison with Similar Compounds
Loxoprofen: The parent compound, known for its anti-inflammatory properties but with higher ulcerogenic potential.
Ibuprofen: Another NSAID in the propionic acid derivatives group, commonly used for pain relief.
Naproxen: Similar to ibuprofen, used for its anti-inflammatory and analgesic effects
Uniqueness of Fluoro Loxoprofen: this compound stands out due to its reduced ulcerogenic activity while maintaining similar anti-inflammatory efficacy compared to loxoprofen. This makes it a safer alternative for patients who require long-term NSAID therapy .
Properties
Molecular Formula |
C15H16FNaO3 |
---|---|
Molecular Weight |
286.27 g/mol |
IUPAC Name |
sodium;2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
InChI |
InChI=1S/C15H17FO3.Na/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17;/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
ISLFLEUBAXYHSW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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